molecular formula C20H26O2 B4971759 1-[4-(2,3-Dimethylphenoxy)butoxy]-2,3-dimethylbenzene

1-[4-(2,3-Dimethylphenoxy)butoxy]-2,3-dimethylbenzene

Cat. No.: B4971759
M. Wt: 298.4 g/mol
InChI Key: MRWRBKDYZIRLPZ-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dimethylphenoxy)butoxy]-2,3-dimethylbenzene is an organic compound with a complex structure that includes multiple aromatic rings and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,3-Dimethylphenoxy)butoxy]-2,3-dimethylbenzene typically involves the reaction of 2,3-dimethylphenol with 4-bromobutyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,3-Dimethylphenoxy)butoxy]-2,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro groups can be introduced using reagents like nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration reactions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Nitro-substituted derivatives.

Scientific Research Applications

1-[4-(2,3-Dimethylphenoxy)butoxy]-2,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dimethylphenoxy)butoxy]-2,3-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
  • 1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene
  • 1-[4-(3,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene

Comparison: 1-[4-(2,3-Dimethylphenoxy)butoxy]-2,3-dimethylbenzene is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-[4-(2,3-dimethylphenoxy)butoxy]-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-15-9-7-11-19(17(15)3)21-13-5-6-14-22-20-12-8-10-16(2)18(20)4/h7-12H,5-6,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRBKDYZIRLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCOC2=CC=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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